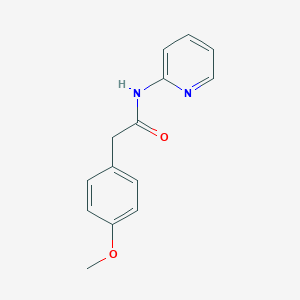
2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide
Cat. No. B263799
M. Wt: 242.27 g/mol
InChI Key: QXWSVLIICPTKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07319104B2
Procedure details


To a solution of 4-methoxyphenyl acetic acid (5 g; 30.08 mmol) in 30 ml of dichloromethane, under nitrogen, it was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (6.34 g; 33.09 mmol) in small portions. After 10 minutes 2-aminopyridine (2.83 g; 30.08 mmol) was added and stirred for 4 hours at rt. The reaction mixture was concentrated and partitioned between ethyl acetate and 0.5N HCl. The organic phase was washed with 0.5N HCl (2×) and 0.5N NaOH (2×). The pH of the acidic/aqueous phase was adjusted to ˜7 with 0.5N NaOH and extracted twice with ethyl acetate. The basic/aqueous phase was also extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate and concentrated to afford 2-(4-methoxyphenyl)-N-pyridin-2-ylacetamide (7 g; 92% yield), which was used in the next step without further purification. MS: m/z 243 (M+1).




Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.C(N=C=NCCCN(C)C)C.[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([NH:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=2)=[O:12])=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
6.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
2.83 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 hours at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate and 0.5N HCl
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 0.5N HCl (2×) and 0.5N NaOH (2×)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The basic/aqueous phase was also extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)NC1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
